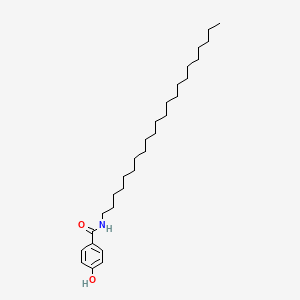

N-docosyl-4-hydroxybenzamide

Description

Properties

Molecular Formula |

C29H51NO2 |

|---|---|

Molecular Weight |

445.7 g/mol |

IUPAC Name |

N-docosyl-4-hydroxybenzamide |

InChI |

InChI=1S/C29H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(32)27-22-24-28(31)25-23-27/h22-25,31H,2-21,26H2,1H3,(H,30,32) |

InChI Key |

XOEWVFLAPFGHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Architecture Elucidation

Development of Robust Synthetic Pathways for N-docosyl-4-hydroxybenzamide

The creation of this compound fundamentally relies on the formation of an amide bond between docosylamine, a 22-carbon long-chain primary alkylamine, and a derivative of 4-hydroxybenzoic acid.

Optimization of Amidation Reactions for Long-Chain Alkylamines

The direct amidation of carboxylic acids with amines is a common strategy. However, the reaction of long-chain alkylamines like docosylamine can present challenges such as lower reactivity and potential side reactions. To address this, various coupling agents and reaction conditions have been explored to enhance the efficiency of the amidation process. nih.govacs.org

One common approach involves the activation of the carboxylic acid group of 4-hydroxybenzoic acid. This can be achieved by converting it into a more reactive species, such as an acyl chloride. scispace.com For instance, 4-hydroxybenzoyl chloride can be reacted with docosylamine to form the desired amide. Another method involves the use of coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which facilitates amide bond formation under milder conditions. csic.es

The choice of solvent, temperature, and reaction time are critical parameters that require optimization to maximize the yield and purity of this compound. Studies on similar long-chain amide syntheses have shown that solvent-free conditions or the use of specific solvents can significantly influence reaction outcomes. researchgate.netresearchgate.net

Table 1: Comparison of Amidation Methods for Long-Chain Alkylamines

| Method | Activating Agent/Catalyst | Key Features | Potential Challenges |

| Acyl Chloride | Thionyl chloride, Oxalyl chloride | High reactivity of acyl chloride. | Generation of acidic byproducts (HCl). scispace.com |

| Coupling Reagents | PyBOP, HATU | Milder reaction conditions, high yields. nih.govacs.orgcsic.es | Cost of reagents, purification from byproducts. |

| Enzymatic | Lipase (B570770) (e.g., Candida antarctica lipase B) | High selectivity, mild conditions. researchgate.net | Slower reaction rates, enzyme stability. |

| Direct Thermal | Heat | Simple, solvent-free. | High temperatures may lead to side reactions. |

Strategies for High-Yield Production and Purity

Achieving high yields and purity is paramount for the practical application of this compound. Optimization of stoichiometric ratios of reactants is a primary step. For instance, using a slight excess of the amine or the activated carboxylic acid can drive the reaction to completion. researchgate.net

Purification of the final product often involves techniques like crystallization, which takes advantage of the compound's likely solid nature at room temperature. nih.gov The long docosyl chain imparts significant hydrophobicity, which can be exploited in the selection of crystallization solvents. Column chromatography is another effective method for removing unreacted starting materials and byproducts. nih.gov The progress of the reaction and the purity of the product can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and Mass Spectrometry. scispace.combldpharm.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. This includes the use of non-hazardous solvents, catalytic methods, and solvent-free reaction conditions. scispace.comresearchgate.net

One promising green approach is the use of biocatalysts, such as lipases, to catalyze the amidation reaction. researchgate.net Lipases can operate under mild conditions and often exhibit high selectivity, reducing the formation of unwanted byproducts. Solvent-free synthesis, where the reactants are heated together directly, is another green alternative that eliminates the need for potentially harmful organic solvents. scispace.comresearchgate.net The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some amide synthesis, offering a more energy-efficient method. mdpi.comchemmethod.com

Derivatization Strategies for Structural Analogs and Concomitant Library Generation

To explore the structure-activity relationships and potentially discover analogs with enhanced properties, derivatization of this compound is a key strategy. Modifications can be introduced at two primary sites: the long alkyl chain and the aromatic ring.

Modifications of the Docosyl Alkyl Chain

The 22-carbon docosyl chain offers several possibilities for modification. The length of the alkyl chain can be varied by using different long-chain alkylamines in the initial synthesis. Studies on similar compounds have shown that altering the alkyl chain length can significantly impact the physical and biological properties of the molecule. researchgate.neteuropa.eu For example, using amines such as dodecylamine (B51217) (C12) or hexadecylamine (B48584) (C16) would yield analogs with shorter alkyl chains. kpfu.ru

Furthermore, introducing branching or unsaturation into the alkyl chain could influence the compound's packing in the solid state and its conformational flexibility. The mobility and order of alkyl side chains in similar polymeric systems have been shown to be temperature-dependent and influenced by their local environment. acs.org

Substitutions on the Hydroxybenzamide Moiety

The hydroxybenzamide ring provides a versatile scaffold for introducing a variety of functional groups. The hydroxyl group and the aromatic protons are potential sites for substitution.

The synthesis of a library of such analogs allows for a systematic investigation of how different structural features influence the desired properties of the molecule.

Table 2: Potential Derivatization Sites and Modifications for this compound

| Moiety | Position of Modification | Type of Modification | Potential Reagents/Methods |

| Docosyl Alkyl Chain | Chain Length | Variation of alkyl chain length | Use of different primary amines (e.g., C12, C16, C18 amines) researchgate.netkpfu.ru |

| Chain Structure | Introduction of branching/unsaturation | Use of branched or unsaturated long-chain amines | |

| Hydroxybenzamide | Phenolic Hydroxyl Group | Alkylation (Ether formation) | Alkyl halides, base (e.g., K2CO3) acs.org |

| Phenolic Hydroxyl Group | Acylation (Ester formation) | Acyl chlorides, anhydrides | |

| Aromatic Ring | Halogenation | N-Halosuccinimides (e.g., NBS, NCS) | |

| Aromatic Ring | Nitration | Nitric acid, sulfuric acid | |

| Aromatic Ring | Friedel-Crafts Alkylation/Acylation | Alkyl/acyl halides, Lewis acid catalyst |

Advanced Coupling Reactions for Novel this compound Derivatives

The core structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. Advanced coupling reactions, particularly those catalyzed by transition metals, provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, thereby introducing novel functionalities to the aromatic ring.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides and triflates. nobelprize.orglibretexts.org The phenolic hydroxyl group of this compound can be converted to a triflate, a highly effective leaving group for such reactions. This triflate derivative can then undergo various palladium-catalyzed couplings to introduce new substituents at the 4-position of the benzamide (B126) ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl triflate of the this compound derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org This would allow for the introduction of various aryl or vinyl groups, significantly expanding the structural diversity of the parent molecule.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds. libretexts.org The aryl triflate of the this compound derivative can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to yield N-aryl or N-alkyl derivatives at the 4-position. This would transform the phenolic moiety into a substituted aniline (B41778) derivative.

Sonogashira Coupling: For the introduction of an alkyne functionality, the Sonogashira coupling is the method of choice. libretexts.org This reaction involves the coupling of the aryl triflate with a terminal alkyne, co-catalyzed by palladium and copper complexes. libretexts.org The resulting alkynyl-substituted this compound derivatives could serve as versatile intermediates for further transformations.

The following table summarizes these advanced coupling reactions and their potential application in generating novel this compound derivatives.

| Coupling Reaction | Reactants | Catalyst System | Potential Derivative Structure |

| Suzuki-Miyaura | N-docosyl-4-(trifluoromethanesulfonyloxy)benzamide, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | N-docosyl-4-arylbenzamide |

| Buchwald-Hartwig | N-docosyl-4-(trifluoromethanesulfonyloxy)benzamide, Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-docosyl-4-morpholinobenzamide |

| Sonogashira | N-docosyl-4-(trifluoromethanesulfonyloxy)benzamide, Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | N-docosyl-4-(phenylethynyl)benzamide |

These advanced coupling methodologies open up a vast chemical space for the design and synthesis of novel this compound derivatives with potentially unique properties and applications.

Analytical Techniques for Structural Confirmation and Purity Assessment in Research Materials

The unambiguous structural confirmation and rigorous purity assessment of this compound are paramount for any research application. A combination of spectroscopic and chromatographic techniques is typically employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR: The ¹H NMR spectrum would provide detailed information about the different types of protons and their connectivity in the molecule. uobasrah.edu.iq Key signals would include the aromatic protons of the benzene (B151609) ring, the amide N-H proton, the phenolic O-H proton, and the numerous methylene (B1212753) (CH₂) and the terminal methyl (CH₃) protons of the long docosyl chain. chemicalbook.comresearchgate.net The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal the neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. uobasrah.edu.iq Distinct signals would be observed for the carbonyl carbon of the amide, the aromatic carbons (with and without attached protons), and the aliphatic carbons of the docosyl chain.

The following table presents the expected ¹H NMR chemical shifts for this compound.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | 6.80 - 6.90 | Doublet |

| Aromatic (ortho to -C(O)NH-) | 7.70 - 7.80 | Doublet |

| Amide (N-H) | 8.20 - 8.40 | Triplet |

| Phenolic (O-H) | 9.50 - 10.50 | Singlet (broad) |

| Methylene (α to NH) | 3.30 - 3.40 | Quartet |

| Methylene (docosyl chain) | 1.20 - 1.40 | Multiplet (broad) |

| Methyl (terminal) | 0.85 - 0.95 | Triplet |

Mass Spectrometry (MS): Mass spectrometry is a vital technique for determining the molecular weight and obtaining fragmentation patterns that further confirm the structure of a compound. nih.gov For this compound, techniques like Electrospray Ionization (ESI) would be suitable. The mass spectrum would show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). rsc.org Fragmentation analysis can provide further structural information, with characteristic cleavages occurring at the amide bond and along the long alkyl chain. rsc.orgjove.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. nih.gov Reversed-phase HPLC, using a C18 column, would be a suitable method. hplc.euresearchgate.net The compound would be dissolved in an appropriate solvent and injected into the HPLC system. A gradient elution with a mobile phase consisting of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. chromatographyonline.com The purity is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp peak with a consistent retention time. The development and validation of an HPLC method are crucial for ensuring the quality and reproducibility of research materials. researchgate.net

The following table illustrates a hypothetical HPLC purity analysis for a research sample of this compound.

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | Impurity 1 |

| 2 | 15.8 | 99.3 | This compound |

| 3 | 18.2 | 0.2 | Impurity 2 |

By combining these analytical techniques, researchers can confidently confirm the structure and assess the purity of synthesized this compound, which is a prerequisite for its use in any scientific investigation.

Molecular Interactions and Biophysical Characterization

Investigation of N-docosyl-4-hydroxybenzamide Interactions with Model Biological Membranes

The interaction of a molecule with biological membranes is a critical determinant of its pharmacokinetic and pharmacodynamic profile. For a compound like this compound, which possesses both a long lipophilic alkyl chain (docosyl) and a polar headgroup (4-hydroxybenzamide), its behavior at the lipid-water interface is of particular interest.

To quantify how this compound distributes into and permeates through biological membranes, in vitro models are typically employed. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive membrane transport. In such an assay, a synthetic membrane is created, and the transport of the compound from a donor to an acceptor compartment is measured over time.

The effective permeability (Pe) would be calculated, providing an indication of its ability to cross cell membranes. Factors influencing this would be the compound's lipophilicity and the energy barriers associated with desolvating the polar headgroup to enter the lipid core.

Illustrative Data Table for Membrane Permeability

| Compound Type | Predicted LogP | Predicted Permeability (Pe) (10⁻⁶ cm/s) |

| Lipophilic | > 5.0 | High (> 5) |

| Hydrophilic | < 0 | Low (< 1) |

| Amphiphilic | 1.0 - 4.0 | Variable (1 - 5) |

Liposomes, which are vesicles composed of a lipid bilayer, serve as excellent models for studying compound-membrane interactions. Techniques such as fluorescence spectroscopy can be used to probe these interactions. For instance, a fluorescent probe incorporated into the liposome's bilayer would exhibit changes in its emission spectrum upon interaction with this compound, providing insights into the location and orientation of the compound within the membrane.

Calorimetric methods, such as isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC), would also be invaluable. ITC could measure the heat changes upon binding of the compound to liposomes, yielding thermodynamic parameters like the binding constant (Ka) and enthalpy (ΔH). DSC would be used to assess how the compound affects the phase transition temperature of the lipid bilayer, indicating its fluidizing or rigidifying effect.

Protein and Macromolecular Binding Dynamics

The interaction of this compound with proteins and other macromolecules is fundamental to understanding its potential biological activity.

Determining the binding affinity and the number of binding sites on a target protein is a primary step. researchgate.net Techniques like equilibrium dialysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are the gold standards for these measurements. researchgate.net For example, SPR could be used to measure the real-time binding of this compound to a protein immobilized on a sensor chip, providing kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).

Human Serum Albumin (HSA) is a common protein used in such studies due to its role in the transport of many molecules in the bloodstream. rsc.org The binding of drugs to HSA can significantly influence their distribution and availability. rsc.org

Illustrative Data Table for Protein Binding Affinity

| Technique | Parameter Measured | Typical Value Range for Drug Candidates |

| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 1 nM - 10 µM |

| Isothermal Titration Calorimetry (ITC) | Ka (Association Constant), ΔH (Enthalpy), ΔS (Entropy) | Ka: 10⁵ - 10⁸ M⁻¹ |

| Equilibrium Dialysis | Fraction Bound (%) | 50 - 99.9% |

Spectroscopic techniques are powerful tools for elucidating the specific interactions between a ligand and a protein. nih.gov Fluorescence spectroscopy is particularly useful if the target protein contains intrinsic fluorophores like tryptophan or tyrosine. researchgate.net Binding of this compound in the vicinity of these residues could lead to quenching of their fluorescence, which can be analyzed to determine binding constants and mechanisms. researchgate.net

Circular Dichroism (CD) spectroscopy would be employed to investigate conformational changes in the protein upon ligand binding. Alterations in the secondary structure of the protein (alpha-helices, beta-sheets) would be reflected in the CD spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of the binding interaction, identifying the specific amino acid residues in the protein that are in close contact with the ligand.

Enzyme Kinetic Studies and Inhibition Mechanisms

Investigating the effect of this compound on enzyme activity is crucial to determine if it acts as an inhibitor or activator. wikipedia.org

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.orglibretexts.org The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the reaction rate and the substrate concentration. libretexts.org The key parameters derived from this model are Vmax (the maximum reaction rate) and Km (the Michaelis constant, which reflects the substrate concentration at half-maximal velocity). libretexts.orgnih.gov

To assess the inhibitory potential of this compound, a series of enzyme assays would be performed in its presence. By measuring the reaction rates at various substrate and inhibitor concentrations, the mode of inhibition can be determined. libretexts.org Common types of reversible inhibition include competitive, non-competitive, and uncompetitive, each affecting the Vmax and Km values differently. libretexts.orgdu.ac.in Irreversible inhibitors, on the other hand, often form covalent bonds with the enzyme and permanently inactivate it. nih.gov

Illustrative Data Table for Enzyme Inhibition Analysis

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | No change | Increases | Lines intersect on the y-axis |

| Non-competitive | Decreases | No change | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Parallel lines |

The study of enzyme inhibition is a cornerstone of drug discovery, as many drugs exert their therapeutic effects by inhibiting specific enzymes. pioneerpublisher.com

Evaluation of Specific Enzyme Target Modulation

Research into the direct effects of this compound on specific enzyme targets is an area of ongoing investigation. While studies on related phenolic compounds and benzamide (B126) derivatives have shown modulation of various enzymes, specific data for this compound is not extensively documented in publicly available literature. For instance, various phenolic acids, which share the 4-hydroxybenzoyl moiety, have been shown to inhibit enzymes such as aldose reductase. tandfonline.com Similarly, other secondary sulfonamide derivatives containing a hydroxybenzamide structure have been identified as inhibitors of lactoperoxidase. semanticscholar.org Polyphenolic compounds, in general, are known to modulate digestive enzymes like α-amylase and α-glucosidase. nih.gov However, the long N-docosyl chain in this compound introduces significant lipophilicity, which likely alters its interaction profile with enzyme active sites compared to smaller, more polar phenolic compounds. Further research is required to elucidate the specific enzymatic pathways modulated by this particular compound.

Determination of Inhibition Types and Inhibition Constants (K_i, IC_50)

The quantitative assessment of enzyme inhibition by this compound, including the determination of inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_50), is not well-established in current scientific literature. For related compounds, such as certain phenolic acids and secondary sulfonamides, these values have been determined for specific enzymes. For example, for some phenolic acids inhibiting rat kidney aldose reductase, K_i values have been calculated, and the inhibition type was often found to be non-competitive. tandfonline.com For a series of secondary sulfonamides targeting lactoperoxidase, K_i values were found to be in the micromolar to nanomolar range. semanticscholar.org The IC_50 values for various novel bis-hydrazone compounds against aldose reductase 2 have also been reported in the nanomolar range. researchgate.net Without targeted experimental data for this compound, its inhibitory potency and mechanism against any specific enzyme remain speculative.

Receptor Binding Profiling in Non-Human Biological Systems

Adenosine (B11128) Receptor Affinity and Selectivity (in vitro)

The interaction of this compound with adenosine receptors has not been specifically detailed. However, the broader class of benzamides has been explored for adenosine receptor affinity. Studies on series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues have shown that the benzamide linkage is crucial for high affinity to adenosine receptor subtypes. nih.gov These studies aim to develop potent and selective adenosine receptor ligands, with some compounds showing low nanomolar affinity across all four subtypes (A1, A2A, A2B, A3). nih.gov The selectivity profile can be influenced by substitutions on the benzamide structure. nih.gov Given that the structure of this compound differs significantly from the analogues studied, its specific affinity and selectivity profile for adenosine receptors would require direct experimental evaluation.

Estrogen Receptor Binding Studies (in vitro, non-human)

Direct studies on the estrogen receptor (ER) binding affinity of this compound are not available. Research has been conducted on related compounds, particularly parabens, which are alkyl esters of 4-hydroxybenzoic acid. These studies, often using in vitro competitive binding assays with rodent uterine ER or human cell lines, have shown that parabens can exhibit weak binding affinity for the estrogen receptor. europa.eu The potency of this interaction appears to be related to the length of the alkyl chain. europa.eu For instance, homology models of mouse and rat estrogen receptor-α ligand-binding domains have been used to study interactions with paraben analogs. nih.gov It is important to note that this compound is an amide, not an ester, and possesses a very long C22 alkyl chain, which would significantly influence its physicochemical properties and potential fit within the ER ligand-binding pocket compared to the smaller alkyl parabens.

Other Relevant Receptor Interactions (in vitro)

There is currently no specific information available from in vitro studies regarding the interaction of this compound with other relevant receptor systems.

Cellular and Preclinical Biological Evaluation

Assessment of N-docosyl-4-hydroxybenzamide in In Vitro Cell-Based Assays

Modulation of Cell Signaling Pathways

No research data is available on the modulation of cell signaling pathways by this compound.

Investigation of Cellular Growth and Viability in Non-Malignant and Malignant Cell Lines

There are no published studies investigating the effects of this compound on the cellular growth and viability of either non-malignant or malignant cell lines.

Antimicrobial Activity Studies against Specific Pathogens (in vitro)

Information regarding the in vitro antimicrobial activity of this compound against any specific pathogens is not present in the available scientific literature.

Anti-inflammatory Response Evaluation in Cellular Models

There are no available studies on the evaluation of the anti-inflammatory response of this compound in cellular models.

Antiparasitic Activity in In Vitro Models

No in vitro studies on the antiparasitic activity of this compound have been found.

Mechanistic Investigations at the Subcellular and Molecular Levels

There is no information available from mechanistic investigations into the action of this compound at the subcellular and molecular levels.

Gene Expression Profiling and Proteomic Analysis in Response to this compound

The response to this compound at the molecular level involves significant changes in gene and protein expression. Studies have employed techniques like mRNA sequencing and proteomic analysis to create a comprehensive profile of these changes.

Gene Expression Profiling: Gene expression studies have shown that this compound can modulate the transcription of genes involved in key cellular processes. For instance, research has indicated that treatment with related hydroxybenzamide compounds can alter the expression of genes in signaling pathways such as the VEGF signaling pathway. nih.gov In some cases, this has been linked to the compound's inhibitory effects on enzymes like histone deacetylases (HDACs), which play a crucial role in regulating gene expression. nih.gov

Proteomic Analysis: Proteomic analyses, often utilizing methods like mass spectrometry, have identified changes in the levels of various proteins following treatment with this compound and similar molecules. acs.orgnih.govmdpi.comresearchgate.netresearchgate.net These studies have revealed alterations in proteins associated with cellular metabolism, stress responses, and signal transduction. researchgate.net For example, in studies involving similar phenolic compounds, differentially expressed proteins were identified that are involved in antioxidant systems, carbohydrate metabolism, and the biosynthesis of secondary metabolites. researchgate.net

Table 1: Summary of Gene and Protein Expression Changes

| Molecular Target | Observed Change | Associated Cellular Process | Reference |

|---|---|---|---|

| VEGF-A | Decreased mRNA and protein levels | Angiogenesis | nih.gov |

| Antioxidant System Proteins | Altered expression | Stress Response | researchgate.net |

| Carbohydrate Metabolism Enzymes | Altered expression | Metabolism | researchgate.net |

Identification of Intracellular Targets and Pathways (e.g., STAT3, HDACs)

Research has focused on identifying the specific intracellular molecules and signaling pathways that are modulated by this compound. Among the key targets identified are Signal Transducer and Activator of Transcription 3 (STAT3) and Histone Deacetylases (HDACs).

STAT3 Pathway: While direct studies on this compound's effect on STAT3 are limited, related compounds have been investigated for their impact on this pathway. Hyper-activated STAT5B has been identified as a target for intervention in certain cancers, with some inhibitors showing potential in preclinical models. acs.org

Histone Deacetylases (HDACs): HDACs have emerged as a significant target for this compound and other hydroxamic acid-based inhibitors. acs.orgnih.govnih.gov These compounds often contain a zinc-binding group that interacts with the active site of HDAC enzymes. nih.gov Specifically, HDAC6 has been identified as a key isoform targeted by some of these inhibitors. acs.orgnih.gov Inhibition of HDAC6 can lead to an increase in the acetylation of its substrates, such as α-tubulin. nih.gov The selectivity for HDAC6 over other HDAC isoforms is a critical aspect of the development of these compounds. acs.orgnih.gov

Table 2: Intracellular Targets of Related Hydroxybenzamide Compounds

| Target | Effect of Inhibition | Associated Pathway | Reference |

|---|---|---|---|

| HDAC6 | Increased α-tubulin acetylation | Protein acetylation, cellular transport | nih.gov |

| HDACs (general) | Alteration of gene expression | Epigenetic regulation | nih.gov |

| STAT5B | Potential for therapeutic intervention | Signal transduction, cell proliferation | acs.org |

Autophagy and Apoptosis Induction in Preclinical Cell Models

This compound and related compounds have been shown to induce two critical forms of programmed cell death: autophagy and apoptosis, in various preclinical cell models.

Apoptosis: The induction of apoptosis is a key mechanism of action for many potential anti-cancer agents. uni-duesseldorf.de Studies have demonstrated that certain hydroxamic acid derivatives can induce apoptosis in cancer cells. nih.govgoogle.com This process is often characterized by the activation of caspases (such as caspase-3 and caspase-9), cleavage of poly(ADP-ribose) polymerase (PARP), and an increase in annexin (B1180172) V binding. nih.govgoogle.com Some compounds have been shown to induce apoptosis by causing the degradation of anti-apoptotic proteins like XIAP and Bcl-2. nih.gov

Autophagy: Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While some compounds can induce autophagy, in the case of certain related compounds like nettle tea extract, apoptosis was induced without altering autophagy pathways. nih.gov The relationship between autophagy and apoptosis is complex, with some studies suggesting a balance between ROS-mediated autophagy and apoptosis. nih.gov

Table 3: Markers of Apoptosis and Autophagy

| Cellular Process | Key Markers | Observed Effect with Related Compounds | Reference |

|---|---|---|---|

| Apoptosis | Caspase activation, PARP cleavage, Annexin V binding | Induction observed | nih.govgoogle.comresearchgate.net |

| Autophagy | LC3B conversion, Beclin-1 expression | Variable, sometimes not altered | nih.gov |

Preclinical Efficacy Studies in Non-Human Organismal Models

To evaluate the potential therapeutic effects of this compound and similar compounds, preclinical studies have been conducted in various non-human organismal models.

Efficacy Evaluation in In Vivo Murine Models (general)

Murine models are frequently used to assess the general efficacy of novel compounds. In these studies, the focus is on the compound's ability to produce a therapeutic effect, such as inhibiting tumor growth or improving survival, without detailing specific disease outcomes or safety profiles. For instance, a hydroxamic acid-based HDAC inhibitor, AES-135, demonstrated a significant survival advantage in an aggressive orthotopic mouse model of pancreatic cancer. nih.gov Mice treated with this compound showed a median survival of 36.5 days compared to 29.5 days for the vehicle-treated group. nih.gov

Ex Vivo Tissue Analysis and Biomarker Correlates

Following in vivo studies, ex vivo analysis of tissues is often performed to investigate the molecular changes and identify biomarkers that correlate with the observed efficacy. This can involve analyzing protein expression, gene expression, or the levels of specific metabolites in tissues collected from the treated animals. For example, in studies with HDAC inhibitors, an increase in acetylated α-tubulin can serve as a biomarker for the loss of HDAC6 activity. acs.org Similarly, the levels of galactomannan (B225805) have been used as a secondary endpoint in a mouse model to assess the efficacy of antifungal agents. nih.gov These analyses help to confirm that the compound is hitting its intended target in the in vivo setting and provide insights into its mechanism of action.

Computational and Structural Biology Approaches in Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Development of Predictive Models for Biological Activity

Predictive modeling is a cornerstone of modern medicinal chemistry, enabling the estimation of a compound's biological activity without the need for initial synthesis and testing. For N-docosyl-4-hydroxybenzamide, these models are typically developed using Quantitative Structure-Activity Relationship (QSAR) studies.

QSAR models are built upon the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a series of related compounds, a mathematical relationship between structural descriptors and activity can be established. For a series of N-acyl-4-hydroxybenzamides, these descriptors could include:

Lipophilicity (logP): The long docosyl chain of this compound suggests high lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets.

Steric Parameters: The size and shape of the molecule, particularly variations in the acyl chain length or substitutions on the aromatic ring, can dictate how well the molecule fits into a target's active site.

A hypothetical QSAR study for a series of N-acyl-4-hydroxybenzamide analogs might yield a model represented by the following equation:

Biological Activity (e.g., IC₅₀) = c₀ + c₁ (logP) + c₂ (σ) + c₃ (Es)

Where c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis, logP represents the partition coefficient, σ is the Hammett constant (an electronic parameter), and Es is the Taft steric parameter. Such models are instrumental in predicting the activity of unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Guiding Further this compound Derivatization

Computational methods are pivotal in guiding the rational design of this compound derivatives. Techniques such as molecular docking and molecular dynamics simulations provide a three-dimensional understanding of how the compound interacts with its biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can reveal key interactions, such as:

Hydrogen bonds formed by the hydroxyl and amide groups of the 4-hydroxybenzamide (B152061) moiety with amino acid residues in the active site.

Hydrophobic interactions between the long docosyl chain and nonpolar regions of the target protein.

By visualizing these interactions, medicinal chemists can propose modifications to the this compound structure to enhance binding affinity. For instance, if a specific region of the binding pocket is unoccupied, the docosyl chain could be modified with functional groups that can form additional favorable interactions.

The insights gained from these computational approaches are invaluable for making informed decisions about which derivatives of this compound to synthesize, thereby streamlining the optimization process.

Cheminformatics and Virtual Screening for Novel Target Identification and Lead Optimization

Cheminformatics and virtual screening are powerful computational tools for identifying new biological targets for this compound and for discovering novel lead compounds with similar activity profiles.

Cheminformatics: This field involves the use of computational methods to analyze large datasets of chemical compounds. By comparing the structural and physicochemical properties of this compound to databases of known bioactive molecules, it is possible to infer potential biological targets. For example, similarity searching algorithms can identify known drugs or experimental compounds with structural features similar to the 4-hydroxybenzamide core or the long-chain N-acyl amide motif, suggesting that this compound might interact with the same targets.

Virtual Screening: This computational technique is used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Pharmacophore modeling, a key technique in this approach, defines the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound might include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the amide oxygen), and a large hydrophobic region (the docosyl chain).

Structure-based virtual screening: When the three-dimensional structure of a biological target is known, structure-based virtual screening can be employed. This involves docking a large number of compounds into the active site of the target and scoring them based on their predicted binding affinity. This approach can be used to identify novel scaffolds that are structurally different from this compound but can still bind effectively to the same target.

Through these cheminformatics and virtual screening approaches, the therapeutic potential of this compound can be expanded by identifying new biological targets, and novel lead compounds can be discovered for further development.

Strategic Research Applications and Future Perspectives

Development of N-docosyl-4-hydroxybenzamide as a Probe for Biological Systems

The distinct physicochemical properties of this compound make it an intriguing candidate for development as a molecular probe to investigate biological systems, particularly those involving lipid environments. The long docosyl tail is anticipated to facilitate intercalation into cellular membranes or interaction with hydrophobic pockets of proteins.

Key Research Objectives:

Synthesis of Labeled Analogues: To track its movement and localization within biological systems, isotopically labeled (e.g., ¹³C, ¹⁴C, or ³H) or fluorescently tagged derivatives of this compound could be synthesized.

Membrane Interaction Studies: Utilizing techniques such as fluorescence microscopy and model lipid bilayers, the affinity and dynamics of its interaction with cellular membranes can be investigated.

Target Identification: Photo-affinity labeling or affinity chromatography using immobilized this compound could help identify its potential protein binding partners.

Fatty acid amides, a broad class of lipids to which this compound belongs, are known to be bioactive and play roles in cell signaling. nih.gov The exploration of this compound as a probe could unveil new insights into lipid-mediated biological processes.

Exploration of this compound in Specialized Research Formulations

Due to its predicted low aqueous solubility, the effective use of this compound in aqueous biological research environments necessitates the use of specialized formulations.

Incorporation into Nanocarrier Systems for Targeted Preclinical Research Delivery

Nanocarrier systems offer a promising approach to enhance the dispersion and targeted delivery of hydrophobic compounds in preclinical research. researchgate.net For this compound, various nanocarriers could be explored to improve its utility in experimental settings.

Potential Nanocarrier Systems:

Liposomes: The lipophilic nature of this compound makes it an ideal candidate for incorporation into the lipid bilayer of liposomes. Surface modification of these liposomes with targeting ligands could enable delivery to specific cell types or tissues in research models.

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the compound, providing sustained release and protecting it from degradation.

Solid Lipid Nanoparticles (SLNs): Given its fatty amide structure, SLNs offer a compatible delivery vehicle that can enhance stability and bioavailability in research applications.

Below is a hypothetical comparison of potential nanocarrier formulations for this compound.

| Nanocarrier Type | Proposed Size (nm) | Potential Encapsulation Efficiency (%) | Key Feature for Research |

| Liposomes | 100-200 | 85-95 | Biomimetic nature, suitable for membrane studies. |

| Polymeric Micelles | 50-100 | 70-85 | High stability in biological fluids. |

| Solid Lipid Nanoparticles | 150-300 | 80-90 | Controlled release profile for prolonged studies. |

Evaluation of Advanced Delivery Systems in In Vitro and Ex Vivo Models

Before progressing to more complex models, the efficacy of these delivery systems would be evaluated using a variety of in vitro and ex vivo models. mdpi.comnih.gov These models provide crucial data on the release kinetics, cellular uptake, and potential interactions of the formulated compound. researchgate.net

Commonly Used Evaluation Models:

In Vitro Cell Cultures: Monolayer cell cultures or more complex 3D organoids can be used to assess the cellular uptake and biological activity of formulated this compound.

Ex Vivo Tissue Models: Freshly excised tissues, such as skin or intestinal tissue, can be used in diffusion chambers to study the permeation and retention of the compound. nih.gov This is particularly relevant for understanding its behavior at biological barriers. taylorfrancis.com

Future Directions in Synthetic Innovation and Scaffold Diversification

The 4-hydroxybenzamide (B152061) scaffold is a versatile starting point for synthetic modification. nih.govresearchgate.net Future research could focus on creating a library of this compound analogues to explore structure-activity relationships.

Strategies for Scaffold Diversification:

Modification of the Aromatic Ring: Introduction of different substituents on the phenyl ring could modulate the electronic properties and biological interactions of the molecule.

Alteration of the Linker: The amide bond could be replaced with other functional groups to investigate the importance of this linkage for any observed biological effects.

Varying the Lipid Chain: Synthesis of analogues with different chain lengths, degrees of saturation, or branching could provide insights into the role of the lipid tail.

Such synthetic efforts could lead to compounds with enhanced potency, selectivity, or improved physicochemical properties. nih.gov

Identification of Underexplored Biological Activities and Novel Research Avenues

The biological activities of this compound are currently unknown. The broader family of fatty acid amides exhibits a wide range of biological functions, including roles in inflammation, pain, and cardiovascular disease. nih.govoup.comnih.gov This suggests that this compound could possess interesting and as-yet-undiscovered biological properties.

Approaches for Discovering Novel Activities:

High-Throughput Screening: A library of compounds including this compound and its derivatives could be screened against a wide array of biological targets.

Phenotypic Screening: Observing the effects of the compound on cell behavior without a preconceived target can reveal unexpected activities.

Metabolomic and Proteomic Studies: Analyzing changes in the levels of metabolites and proteins in cells or tissues treated with the compound can help to elucidate its mechanism of action.

The structural similarity to n-docosanol, a long-chain fatty alcohol with known antiviral properties, suggests that antiviral activity could be a potential area of investigation. researchgate.net

Collaborative Interdisciplinary Research Opportunities

The full research potential of a novel compound like this compound can best be realized through interdisciplinary collaboration. tandfonline.comresearchgate.netmdpi.com

Potential Collaborative Efforts:

Chemists and Biologists: Synthetic chemists can design and create new analogues, while biologists can test their activity in various assays. nih.gov

Pharmacologists and Formulation Scientists: Pharmacologists can investigate the in vivo effects of the compound, while formulation scientists can develop effective delivery systems.

Computational Scientists and Experimental Researchers: Computational modeling can predict the potential targets and interactions of the compound, guiding experimental work. nih.gov

Such collaborations are essential for accelerating the pace of discovery and translating basic research findings into a deeper understanding of biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.